7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid
Description
7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring a triazolo[1,5-a]pyridine core with a chlorine substituent at position 7 and a carboxylic acid group at position 2. Its synthesis typically involves chlorination of precursor triazolopyridine derivatives using reagents like phosphorus oxychloride (POCl₃) followed by functional group modifications .
Properties
IUPAC Name |
7-chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-2-11-5(3-4)9-6(10-11)7(12)13/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVCJRCPPKTPJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)O)C=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl 5-Amino-1,2,4-Triazole-3-Carboxylate as a Key Intermediate
Ethyl 5-amino-1,2,4-triazole-3-carboxylate serves as a versatile precursor for triazolopyridine synthesis. In a method adapted from influenza antiviral research, this intermediate reacts with 1-phenylbutane-1,3-dione in refluxing acetic acid to form ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate. By substituting phenylbutanedione with a chlorinated diketone (e.g., 1-chlorobutane-1,3-dione), the 7-chloro substituent can be introduced directly during cyclocondensation. Subsequent hydrolysis of the ethyl ester under basic conditions (NaOH/EtOH, 80°C) yields the carboxylic acid derivative.
Regioselective Chlorination During Cyclization
Achieving regioselectivity at position 7 requires careful selection of starting materials. A 2020 study demonstrated that reacting 5-amino-1,2,4-triazole with 2-chloroacetylacetone in polyphosphoric acid at 120°C produces 7-chloro-triazolo[1,5-a]pyridine derivatives in 68–72% yields. The electron-withdrawing chlorine atom directs cyclization to the para position relative to the triazole nitrogen, ensuring correct regiochemistry.
Oxidative Cyclization Approaches
Oxidative cyclization offers a one-pot alternative for constructing the triazolopyridine ring while introducing functional groups.
Trichloroisocyanuric Acid (TCCA)-Mediated Reactions
A 2018 study detailed the synthesis of N-fused 1,2,4-triazoles using TCCA as an oxidative cyclization agent. Applying this to 7-chloro derivatives, hydrazine analogs (e.g., 2-hydrazino-5-chloropyridine) react with α-keto acids in ethanol under reflux. TCCA (1.2 equiv) promotes dehydrogenation and cyclization, yielding 7-chloro-triazolopyridines with carboxylic acid groups at position 2 in 65–78% yields.
Manganese Dioxide (MnO₂) as a Green Oxidant
MnO₂ efficiently mediates oxidative cyclization without requiring acidic conditions. A 2019 protocol achieved 82% yield for triazolopyridine-2-carboxylates by reacting 2-hydrazinopyridine derivatives with ethyl glyoxylate in dichloromethane at room temperature. For chlorinated analogs, pre-functionalized hydrazines (e.g., 2-hydrazino-4-chloropyridine) are essential to ensure correct halogen placement.
Post-Cyclization Functionalization
Direct Chlorination of Triazolopyridine Intermediates
When cyclocondensation yields non-chlorinated intermediates, post-synthetic chlorination becomes necessary. Phosphorus oxychloride (POCl₃) effectively introduces chlorine at position 7:
- Substrate : 7-Hydroxy-triazolo[1,5-a]pyridine-2-carboxylic acid
- Reagent : POCl₃ (5 equiv), dimethylformamide (DMF, catalytic)
- Conditions : Reflux at 110°C for 6 hours
- Yield : 89%
This method avoids regiochemical complications but requires anhydrous conditions to prevent hydrolysis of POCl₃.
Carboxylic Acid Generation via Ester Hydrolysis
Ethyl or methyl esters at position 2 are hydrolyzed using:
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaOH (2M) | EtOH/H₂O | 80°C | 4 h | 95% |
| LiOH | THF/H₂O | 60°C | 3 h | 91% |
Basic conditions are preferred over acidic hydrolysis to prevent decarboxylation.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, scalability, and functional group tolerance:
| Method | Starting Materials | Key Reagents | Yield | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 5-Amino-triazole + chlorinated diketone | Acetic acid | 68–72% | High |
| TCCA oxidative cyclization | 2-Hydrazino-4-chloropyridine + keto acid | TCCA | 65–78% | Moderate |
| MnO₂ oxidative cyclization | 2-Hydrazino-4-chloropyridine + glyoxylate | MnO₂ | 82% | High |
| Post-cyclization chlorination | 7-Hydroxy-triazolopyridine | POCl₃ | 89% | Low |
Cyclocondensation offers the highest scalability for industrial applications, while oxidative methods provide better atom economy. Post-synthetic chlorination is less favored due to additional purification steps.
Mechanistic Insights and Side-Reaction Mitigation
Cyclocondensation Mechanism
The reaction proceeds via nucleophilic attack of the amino-triazole’s exocyclic amine on the diketone’s carbonyl carbon, followed by dehydration and aromatization. Chlorine’s electron-withdrawing effect accelerates cyclization by polarizing the diketone.
Competing Pathways in Oxidative Cyclization
In TCCA-mediated reactions, over-oxidation can yield triazolopyridine N-oxides. This is suppressed by maintaining stoichiometric control (TCCA ≤1.2 equiv) and low temperatures (0–25°C).
Chemical Reactions Analysis
Types of Reactions
7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Esterification and Amidation: The carboxylic acid group can be esterified or amidated to form esters or amides, respectively.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Esterification: Alcohols in the presence of a dehydrating agent like sulfuric acid (H2SO4).
Amidation: Amines in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products Formed
Substitution Reactions: Substituted triazolo[1,5-a]pyridine derivatives.
Oxidation: Oxidized triazolo[1,5-a]pyridine derivatives.
Reduction: Reduced triazolo[1,5-a]pyridine derivatives.
Esterification: Ester derivatives of triazolo[1,5-a]pyridine.
Amidation: Amide derivatives of triazolo[1,5-a]pyridine.
Scientific Research Applications
7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool in biochemical studies to understand enzyme interactions and molecular pathways.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s properties and applications are distinct from analogs due to its unique substitution pattern. Key comparisons include:
Table 1: Structural and Functional Comparison
Biological Activity
7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid (CAS Number: 1416372-61-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : 197.58 g/mol
- LogP : 1.08090
- PSA (Polar Surface Area) : 67.49 Ų
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the triazole ring can enhance activity against various pathogens. A related study demonstrated that certain triazolo compounds displayed selective antibacterial activity against Chlamydia species, suggesting that this compound may also exhibit similar properties due to structural similarities .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In a study focusing on the design and synthesis of triazolo derivatives, compounds with similar scaffolds were shown to inhibit the ERK signaling pathway in cancer cells. This inhibition led to decreased phosphorylation levels of critical proteins involved in cell proliferation and survival, indicating potential for development as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory activity of triazolo derivatives has also been documented. Compounds similar to this compound have demonstrated the ability to inhibit enzymes such as COX-2 and iNOS in vitro. These enzymes are key players in inflammatory processes, and their inhibition could lead to therapeutic effects in conditions characterized by inflammation .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Key Enzymes : The compound likely interferes with enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Modulation of Signaling Pathways : It may alter signaling cascades such as the ERK pathway that are crucial for cell survival and proliferation.
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
